(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide is a synthetic organic compound. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound features a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms, and a butan-2-yl group, which is a four-carbon chain with a branching at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and butan-2-amine.
Formation of Intermediate: The aldehyde group of 2,6-dichlorobenzaldehyde reacts with butan-2-amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amide Formation: The amine reacts with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, such as its effects on enzymes or cellular processes.
Medicine: Potential pharmaceutical applications could include its use as a drug candidate or a precursor for drug synthesis.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(butan-2-yl)-3-(2,6-dichlorophenyl)prop-2-enamide: can be compared with other amides that have similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of the dichlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-butan-2-yl-3-(2,6-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)8-7-10-11(14)5-4-6-12(10)15/h4-9H,3H2,1-2H3,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCRCRSRIZVFOR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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